4-Methoxy-1,3-benzenediol 3-Acetate
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Overview
Description
4-Methoxy-1,3-benzenediol 3-Acetate is an organic compound with the molecular formula C9H9O4 It is a derivative of phenol, characterized by the presence of a hydroxyl group (-OH) at the 5th position and a methoxy group (-OCH3) at the 2nd position on the phenyl ring, along with an acetate group (-COOCH3) attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-1,3-benzenediol 3-Acetate can be achieved through several methods. One common approach involves the acetylation of 5-Hydroxy-2-methoxyphenol using acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically proceeds under mild conditions, with the phenol group reacting with acetic anhydride to form the acetate ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar acetylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-1,3-benzenediol 3-Acetate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The acetate group can be reduced to yield the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Reagents such as sodium methoxide (NaOCH3) or other nucleophiles can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of quinone derivatives.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of various substituted phenyl acetates depending on the nucleophile used.
Scientific Research Applications
4-Methoxy-1,3-benzenediol 3-Acetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant properties and its role in biological systems.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 4-Methoxy-1,3-benzenediol 3-Acetate involves its interaction with various molecular targets and pathways. For instance, its antioxidant properties may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. Additionally, its potential anti-inflammatory effects could be linked to the inhibition of pro-inflammatory enzymes and cytokines. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxy-5-methoxyphenyl acetate
- 4-Hydroxy-3-methoxyphenyl acetate
- 2-Methoxy-5-hydroxybenzoic acid
Uniqueness
4-Methoxy-1,3-benzenediol 3-Acetate is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of both hydroxyl and methoxy groups in specific positions can enhance its antioxidant properties and make it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
(5-hydroxy-2-methoxyphenyl) acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O4/c1-6(10)13-9-5-7(11)3-4-8(9)12-2/h3-5,11H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQRTWUHDOCDAJQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=CC(=C1)O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30741116 |
Source
|
Record name | 5-Hydroxy-2-methoxyphenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30741116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99179-72-3 |
Source
|
Record name | 5-Hydroxy-2-methoxyphenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30741116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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